molecular formula C6H8BNO3 B3084798 5-Methoxypyridine-2-boronic acid CAS No. 1142944-78-2

5-Methoxypyridine-2-boronic acid

Cat. No. B3084798
CAS RN: 1142944-78-2
M. Wt: 152.95 g/mol
InChI Key: QXWTVLPBRHGDBI-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-boronic acid is an organic chemical synthesis intermediate . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Pinacol boronic esters, which include compounds like 5-Methoxypyridine-2-boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

5-Methoxypyridine-2-boronic acid is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, including 5-Methoxypyridine-2-boronic acid, has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

5-Methoxypyridine-2-boronic acid has a predicted boiling point of 342.9±52.0 °C and a predicted density of 1.24±0.1 g/cm3 . It is slightly soluble in water and methanol .

Scientific Research Applications

Safety and Hazards

5-Methoxypyridine-2-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .

Future Directions

The future directions of 5-Methoxypyridine-2-boronic acid research could involve further development of the protodeboronation process , as well as its application in other organic synthesis reactions. The Suzuki–Miyaura coupling, in particular, is a promising area for future exploration .

Mechanism of Action

Target of Action

The primary target of 5-Methoxypyridine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 5-Methoxypyridine-2-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may impact its absorption and distribution in the body.

Result of Action

The result of the action of 5-Methoxypyridine-2-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 5-Methoxypyridine-2-boronic acid is influenced by environmental factors such as the presence of a metal catalyst and the pH of the reaction environment . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

(5-methoxypyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWTVLPBRHGDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975497
Record name (5-Methoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

600726-67-8, 1142944-78-2
Record name (5-Methoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methoxypyridin-2-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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